(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
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Description
(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid is a natural product found in Origanum vulgare with data available.
Scientific Research Applications
Metabolism and Pharmacokinetics
Research on compounds with structural similarities, such as benzofuran derivatives, has been conducted to understand their disposition and metabolism in humans. For instance, a study on the orexin receptor antagonist SB-649868, which features a benzofuran moiety, revealed detailed pharmacokinetics, including its metabolism and elimination routes. This compound was found to be extensively metabolized with principal elimination via feces, indicating the significance of studying metabolic pathways for complex molecules (Renzulli et al., 2011).
Therapeutic Potential
Another area of research is the therapeutic applications of benzofuran derivatives. For example, certain benzofuran-acetamide scaffolds have been explored for their anticonvulsant activity, demonstrating the potential of such structures in developing treatments for neurological disorders (Shakya et al., 2016).
Molecular Design and Synthesis
The design and synthesis of molecules containing benzofuran units are crucial for developing new therapeutic agents. Studies in this area focus on creating novel compounds with enhanced biological activities, such as anti-inflammatory and analgesic properties, by manipulating the benzofuran core structure (Berk et al., 2009).
Enzymatic and Transporter Interactions
Understanding the interaction of complex molecules with enzymes and transporters is essential for predicting their pharmacological effects. Research on the endothelin receptor antagonist TA-0201 and its metabolites in rats highlighted the importance of such interactions in drug disposition and efficacy, providing a model for studying similar compounds (Fukuda et al., 2010).
Properties
Molecular Formula |
C36H30O16 |
---|---|
Molecular Weight |
718.6 g/mol |
IUPAC Name |
(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28+,31+,32-/m1/s1 |
InChI Key |
SNKFFCBZYFGCQN-ZQDRKSDISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Synonyms |
lithospermic acid B monardic acid B |
Origin of Product |
United States |
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